2-(3-chlorophenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group and a dibromoindole moiety
Properties
Molecular Formula |
C16H10Br2ClN3O3 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C16H10Br2ClN3O3/c17-8-4-11-14(12(18)5-8)20-16(24)15(11)22-21-13(23)7-25-10-3-1-2-9(19)6-10/h1-6,20,24H,7H2 |
InChI Key |
GMHMWIHZPKLQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenol with ethyl chloroacetate to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 3-chlorophenoxyacetohydrazide. The final step involves the condensation of 3-chlorophenoxyacetohydrazide with 5,7-dibromo-2-oxoindoline-3-carbaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromoindole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenoxy)propionamide
- 2-(3-Chlorophenoxy)acetic acid
- 5,7-Dibromoindole
Uniqueness
Compared to similar compounds, 2-(3-Chlorophenoxy)-N’-[(3Z)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dibromoindole moiety, in particular, contributes to its potential as a therapeutic agent and its ability to interact with specific molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
